Depramine is derived from imipramine, another tricyclic antidepressant, through demethylation. The compound is classified as follows:
Depramine can be synthesized through various methods, with the most common being the demethylation of imipramine. The synthesis involves several key steps:
The reaction mechanism involves the cleavage of the methyl group from the nitrogen atom in imipramine, resulting in depramine.
The molecular structure of depramine features a three-ring system characteristic of tricyclic antidepressants. Key structural data include:
The geometry of depramine allows it to effectively bind to norepinephrine transporters, inhibiting their function and increasing neurotransmitter availability in synaptic clefts.
Depramine undergoes various chemical reactions that are crucial for its pharmacological activity:
These metabolic pathways are significant for understanding individual variations in drug response due to genetic polymorphisms affecting enzyme activity.
The mechanism of action for depramine involves:
This dual action helps alleviate symptoms of depression and anxiety by restoring neurotransmitter balance.
These properties influence both the formulation of depramine in pharmaceutical preparations and its bioavailability.
Depramine is primarily used in clinical settings for:
Furthermore, ongoing studies explore its role in neurodegenerative diseases due to its neuroprotective effects observed in preclinical models.
Depramine (CAS Registry Number: 303-54-8) is defined by the molecular formula C₁₉H₂₂N₂ and exhibits a molecular weight of 278.39 g/mol [3] [8]. The compound is systematically named in IUPAC nomenclature as 5H-Dibenz[b,f]azepine-5-propanamine, N,N-dimethyl-, reflecting its core dibenzazepine ring system linked to a dimethylaminopropyl side chain [3] [8]. Key identifiers and synonyms are consolidated below:
Table 1: Chemical Identifiers and Synonyms for Depramine
Identifier Type | Value |
---|---|
CAS Number | 303-54-8 |
IUPAC Name | 5H-Dibenz[b,f]azepine-5-propanamine, N,N-dimethyl- |
Molecular Formula | C₁₉H₂₂N₂ |
Molecular Weight | 278.39 g/mol |
Synonyms | GP31406, Balipramine, Dehydroimipramine, 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine |
The compound typically presents as a light yellow to yellow oil or solid powder in research settings, with a melting point recorded at 56–57°C [3]. Its lipophilic nature enables solubility in organic solvents like dimethyl sulfoxide (DMSO), consistent with its tricyclic aromatic structure [8].
Depramine emerged during structural optimization efforts within the tricyclic antidepressant class, predominantly in the 1960s–1970s:
Depramine belongs to the dibenzazepine subgroup of TCAs, characterized by a central seven-membered azepine ring fused to two benzene rings [7] [9]. Its classification hinges on two structural attributes:
Ring System and Side Chain
The compound retains the three-ring scaffold definitive of TCAs but diverges from marketed analogs in side-chain composition. Unlike imipramine (dimethylaminopropyl side chain) or desipramine (monomethylaminopropyl side chain), depramine’s side chain maintains the tertiary amine N,N-dimethyl configuration but may exhibit unsaturated modifications implied by synonyms like "Dehydroimipramine" [3] [9]. This potential dehydrogenation could influence electron distribution and receptor affinity.
Position Relative to Key TCAs
Table 2: Structural Comparison of Depramine with Marketed Dibenzazepine TCAs
Compound | Core Structure | Side Chain | Amine Type | Research/Marketed Status |
---|---|---|---|---|
Depramine | Dibenzazepine | Dimethylaminopropyl (unsat.?) | Tertiary | Research compound |
Imipramine | Dibenzazepine | Dimethylaminopropyl | Tertiary | Marketed |
Desipramine | Dibenzazepine | Monomethylaminopropyl | Secondary | Marketed |
Clomipramine | Dibenzazepine | Chlorinated dimethylaminopropyl | Tertiary | Marketed |
Depramine’s structural proximity to imipramine places it within the tertiary amine TCAs, typically associated with balanced serotonin/norepinephrine reuptake inhibition [2] [7]. However, its precise pharmacological profile—including affinity for monoamine transporters, muscarinic, histaminergic, or adrenergic receptors—remains uncharacterized in the available literature compared to clinically adopted TCAs [9] [10].
Concluding Remarks
Depramine exemplifies the chemically diverse yet therapeutically untapped variants generated during TCA development. Its defined molecular identity, historical role in structural exploration, and classification within the dibenzazepine tertiary amines highlight the interplay between chemical innovation and clinical selection in psychopharmacology. Future research could elucidate its receptor binding kinetics or metabolic fate, leveraging its status as a pure reference standard.
Table 3: Key Physicochemical Properties of Depramine
Property | Value | Conditions |
---|---|---|
Melting Point | 56–57°C | Solvent: Pentane |
Density Estimate | 0.9702 g/cm³ | Rough estimate |
Refractive Index | 1.8676 | Estimate |
pKa (Predicted) | 9.47 ± 0.28 | Aqueous solution |
Solubility | Soluble in DMSO | Research formulations |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: